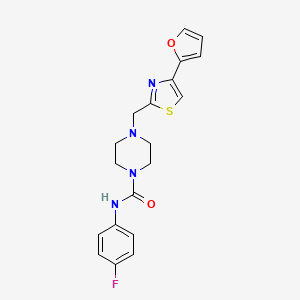

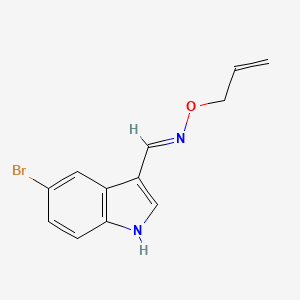

![molecular formula C18H22N4O B2595765 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 439094-48-1](/img/structure/B2595765.png)

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of this compound involves reactions of 1-methylpiperazine . Unfortunately, the exact synthesis process for “4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide” is not explicitly detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound has been studied using single-crystal X-ray diffraction . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Wissenschaftliche Forschungsanwendungen

- Imatinib , a well-known tyrosine kinase inhibitor, is used to treat chronic myelogenic leukemia. Interestingly, 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide shares structural similarities with imatinib. Researchers have explored its potential as an anti-leukemic agent .

- In the fight against tuberculosis (TB), novel derivatives of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide were designed, synthesized, and evaluated. These compounds showed promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide have been investigated as C-Abl inhibitors. These compounds hold potential for neuroprotection, making them relevant in the context of neurodegenerative diseases .

- Researchers have characterized the crystal structure of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide . Understanding its conformation and intermolecular interactions aids in drug design and optimization .

Anti-Leukemic Activity

Anti-Tubercular Properties

C-Abl Inhibition and Neuroprotection

Crystallographic Studies

Wirkmechanismus

Target of Action

The primary target of the compound 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .

Mode of Action

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide acts by inhibiting the activity of tyrosine kinases . It binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the activation of the downstream proteins involved in cell division and proliferation .

Biochemical Pathways

The inhibition of tyrosine kinases by 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide affects multiple biochemical pathways. These pathways are primarily involved in cell growth, differentiation, and survival . The downstream effects of this inhibition lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Result of Action

The molecular and cellular effects of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide’s action include a decrease in cell proliferation and an increase in apoptosis . These effects are due to the compound’s inhibition of tyrosine kinase activity, which disrupts the normal signaling pathways that regulate cell growth and survival .

Safety and Hazards

While specific safety and hazard information for “4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide” is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-14-3-5-15(6-4-14)18(23)20-16-7-8-17(19-13-16)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIOBAGHVFHLMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

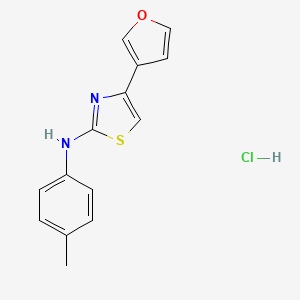

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2595686.png)

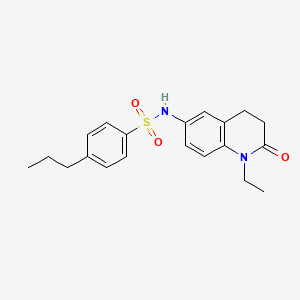

![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2595690.png)

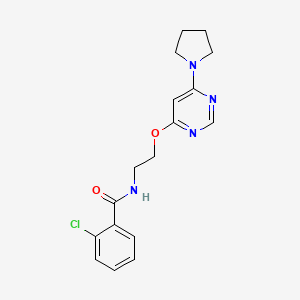

![trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid](/img/structure/B2595691.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2595692.png)

![N-[3-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2595694.png)

![2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595700.png)